molecular formula C12H15NO3 B12554038 N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide CAS No. 143835-49-8

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide

Katalognummer: B12554038
CAS-Nummer: 143835-49-8
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: GJXGNPLKALIMEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide is a chemical compound known for its unique structural and chemical properties. This compound features a cyclopropane ring, which is a three-membered carbon ring, and a hydroxyphenoxyethyl group. The presence of these functional groups makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(4-hydroxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenoxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide
  • N-[2-(4-Methoxyphenoxy)ethyl]cyclopropanecarboxamide
  • N-[2-(4-Chlorophenoxy)ethyl]cyclopropanecarboxamide

Uniqueness

This compound is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy or chloro groups, which may have different chemical and biological properties.

Eigenschaften

CAS-Nummer

143835-49-8

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

N-[2-(4-hydroxyphenoxy)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO3/c14-10-3-5-11(6-4-10)16-8-7-13-12(15)9-1-2-9/h3-6,9,14H,1-2,7-8H2,(H,13,15)

InChI-Schlüssel

GJXGNPLKALIMEF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.